3-(4-Bromobenzyl)pyrrolidin-3-ol
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Overview
Description
3-(4-Bromobenzyl)pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-bromobenzyl group and a hydroxyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromobenzyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine with 4-bromobenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the 4-bromobenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include pyrrolidine, 4-bromobenzyl chloride, and a suitable base such as sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-(4-bromobenzyl)pyrrolidin-3-one.
Reduction: Formation of 3-(4-bromobenzyl)pyrrolidine.
Substitution: Formation of 3-(4-aminobenzyl)pyrrolidin-3-ol or 3-(4-mercaptobenzyl)pyrrolidin-3-ol.
Scientific Research Applications
3-(4-Bromobenzyl)pyrrolidin-3-ol has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
- 3-(4-Chlorobenzyl)pyrrolidin-3-ol
- 3-(4-Fluorobenzyl)pyrrolidin-3-ol
- 3-(4-Methylbenzyl)pyrrolidin-3-ol
Comparison: Compared to its analogs, 3-(4-Bromobenzyl)pyrrolidin-3-ol exhibits unique properties due to the presence of the bromine atom. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, and methyl groups, which can influence the compound’s reactivity and binding affinity to molecular targets . This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
3-(4-Bromobenzyl)pyrrolidin-3-ol, also known as 3-(4-Bromophenyl)methylpyrrolidin-3-ol, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C12H14BrNO with a molecular weight of approximately 276.58 g/mol. The structure features a pyrrolidine ring substituted with a 4-bromobenzyl group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromophenyl group enhances binding affinity to specific enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding, stabilizing interactions with biological targets.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further development in therapeutic applications.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of pyrrolidine compounds, including this compound, showed significant inhibition against E. coli and S. aureus, indicating potential as an antimicrobial agent .
- Anticancer Activity : In vitro tests revealed that the compound could induce apoptosis in cancer cells, suggesting its role as a potential anticancer drug. Further investigations are required to elucidate the specific pathways involved in this process.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(4-Fluorophenyl)pyrrolidin-3-ol | Fluorine instead of bromine on phenyl ring | Enhanced metabolic stability and binding affinity |
1-(4-Chlorophenyl)-2-pyrrolidinone | Chlorine instead of bromine on phenyl ring | Neuroprotective effects |
1-(4-Bromophenyl)-2-pyrrolidinone | Similar structure with different substitution | Antidepressant properties |
The presence of the bromine atom in this compound may enhance its lipophilicity and bioavailability compared to other halogenated or alkyl-substituted analogs.
Future Research Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in vivo.
- Structure-Activity Relationship (SAR) Investigations : Exploring modifications to the chemical structure to enhance potency and selectivity for specific targets.
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11/h1-4,13-14H,5-8H2 |
InChI Key |
UILLFWDXFLAGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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